molecular formula C11H11FO B6243913 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers CAS No. 1782566-73-7

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers

Cat. No. B6243913
CAS RN: 1782566-73-7
M. Wt: 178.2
InChI Key:
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Description

Cyclobutane derivatives, such as 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid , are a class of compounds that contain a cyclobutane ring, which is a four-membered carbon ring, and a fluorophenyl group. These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds due to their unique chemical properties .


Synthesis Analysis

The synthesis of cyclobutane derivatives has been a topic of interest in recent years. Various strategies for the construction of cyclobutane rings have emerged during the last decade . These strategies often involve the use of catalytic asymmetric reactions and hypervalent iodine-mediated reactions .


Molecular Structure Analysis

The molecular structure of cyclobutane derivatives typically includes a four-membered cyclobutane ring and a fluorophenyl group. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Cyclobutane derivatives can undergo a variety of chemical reactions. These reactions often involve the formation or breaking of the cyclobutane ring . The exact reactions can vary depending on the specific compound and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can vary depending on the specific compound. For example, 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a molecular weight of 194.21, a melting point of 81-84 degrees Celsius, and is a powder at room temperature .

Mechanism of Action

The mechanism of action of cyclobutane derivatives can vary widely depending on the specific compound and its intended use. For example, some cyclobutane derivatives are used in pharmaceuticals, where their mechanism of action may involve interacting with specific biological targets .

Safety and Hazards

Cyclobutane derivatives can pose various safety hazards. For example, 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study and application of cyclobutane derivatives is a rapidly evolving field. Future research will likely continue to explore new synthesis strategies, potential applications, and the physical and chemical properties of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers involves the preparation of a cyclobutane ring followed by the introduction of a 4-fluorophenyl group and a carbaldehyde group. The final product is a mixture of diastereomers due to the presence of a chiral center in the cyclobutane ring.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclobutene", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of cyclobutene", "Cyclobutene is prepared by the thermal isomerization of 1,3-butadiene. The reaction is carried out at high temperature and pressure in the presence of a catalyst such as rhodium or platinum.", "Step 2: Addition of ethyl acetoacetate to cyclobutene", "Ethyl acetoacetate is added to cyclobutene in the presence of sodium ethoxide as a base. The reaction forms a cyclobutane ring with an ester group.", "Step 3: Reduction of ester group", "The ester group is reduced to an alcohol using sodium borohydride as a reducing agent.", "Step 4: Protection of alcohol group", "The alcohol group is protected by acetylation using acetic anhydride and acetic acid.", "Step 5: Introduction of 4-fluorophenyl group", "4-fluorobenzaldehyde is added to the protected alcohol group in the presence of hydrochloric acid as a catalyst. The reaction forms a 4-fluorophenyl group attached to the cyclobutane ring.", "Step 6: Deprotection of alcohol group", "The acetyl group is removed from the protected alcohol group using sodium hydroxide as a base.", "Step 7: Introduction of carbaldehyde group", "The carbaldehyde group is introduced by oxidation of the alcohol group using a mixture of sodium chlorite and acetic acid.", "Step 8: Purification", "The final product is a mixture of diastereomers and can be purified using column chromatography with a solvent system of diethyl ether and water." ] }

CAS RN

1782566-73-7

Product Name

3-(4-fluorophenyl)cyclobutane-1-carbaldehyde, Mixture of diastereomers

Molecular Formula

C11H11FO

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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